molecular formula C12H8ClFN2O B15117341 N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide

N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide

Cat. No.: B15117341
M. Wt: 250.65 g/mol
InChI Key: OSSGBPNOKBACCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a 3-chlorophenyl group and a 5-fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 5-fluoropyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased yield, and reduced production costs. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines and other derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in solvents such as ethanol or toluene.

Major Products Formed

The major products formed from these reactions include substituted pyridine carboxamides, N-oxides, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide can be compared with other similar compounds such as:

    N-(3-chlorophenyl)piperazine: Known for its central nervous system stimulant properties.

    N-(3-chlorophenyl)nicotinamide: Studied for its antibacterial and antifungal activities.

    N-(3-chlorophenyl)-4-aminopyridine: Investigated for its potential use in treating neurological disorders.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C12H8ClFN2O/c13-9-2-1-3-11(5-9)16-12(17)8-4-10(14)7-15-6-8/h1-7H,(H,16,17)

InChI Key

OSSGBPNOKBACCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.